

Application Notes and Protocols for In Vitro Cell-Based Assays with Ivosidenib

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Compound of Interest

Compound Name: *Ivosidenib*

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Introduction

Ivosidenib (Tibsovo®) is a first-in-class, oral, small-molecule inhibitor of a mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] Mutations in the IDH1 gene, particularly at the R132 residue, are found in various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][4] These mutations lead to a neomorphic enzymatic activity, causing the reduction of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][5] Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, ultimately blocking cellular differentiation and promoting tumorigenesis.[5][6] **Ivosidenib** selectively inhibits the mutant IDH1 enzyme, leading to a decrease in 2-HG levels and subsequent induction of cell differentiation.[1][2]

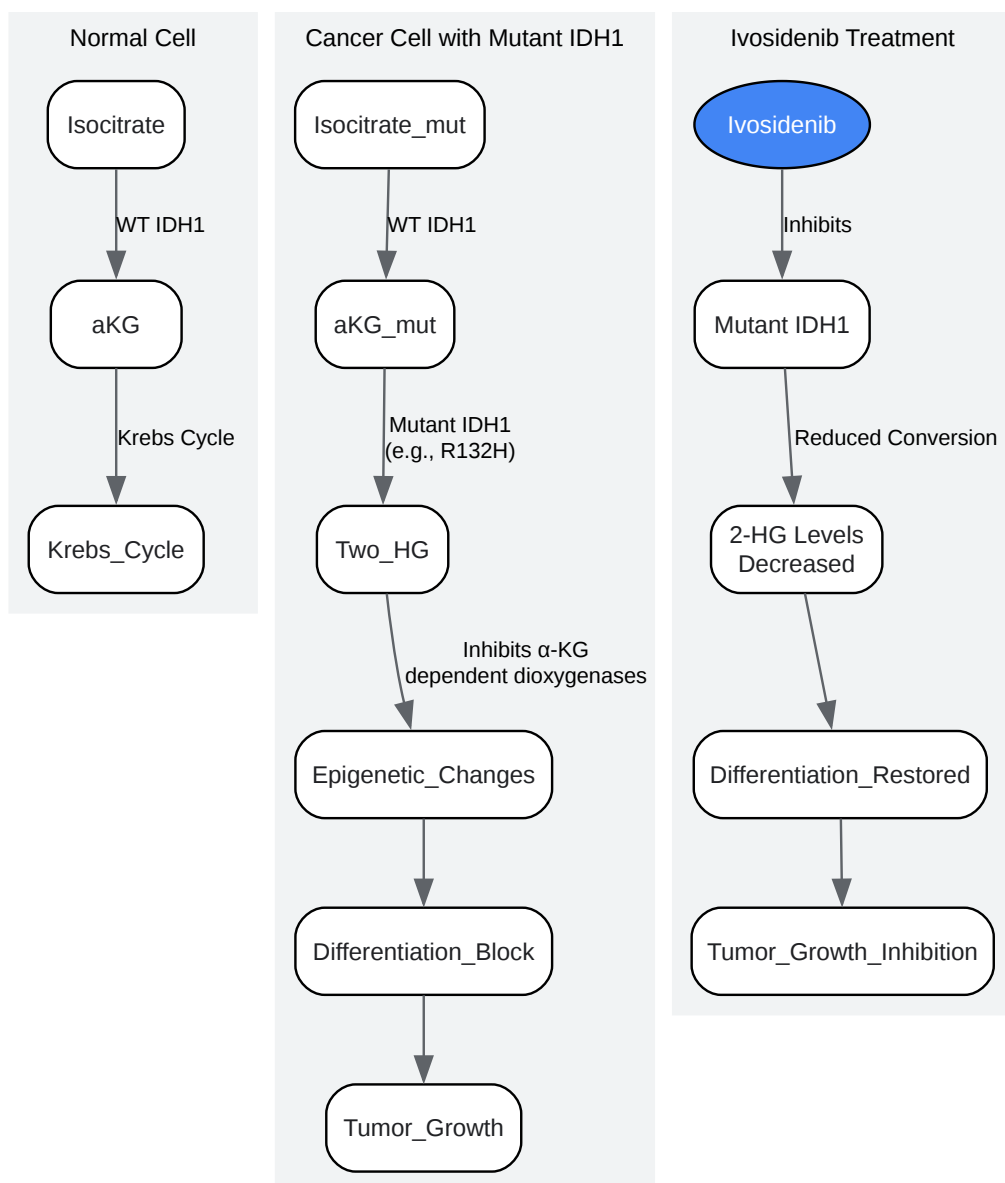
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the activity of **ivosidenib**. The protocols cover the assessment of cell viability, the quantification of the oncometabolite 2-HG, and the evaluation of myeloid differentiation.

Signaling Pathway of Mutant IDH1 and Ivosidenib's Mechanism of Action

Mutant IDH1 enzymes gain a new function, converting α -ketoglutarate to the oncometabolite 2-hydroxyglutarate.[3][5] High levels of 2-HG interfere with α -KG-dependent dioxygenases,

leading to epigenetic changes that block normal cell differentiation.[5] **Ivosidenib** specifically inhibits the activity of the mutant IDH1 enzyme, which reduces 2-HG levels and allows for the restoration of normal cellular differentiation.[1][2]

Ivosidenib Mechanism of Action



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Caption: **Ivosidenib** inhibits mutant IDH1, reducing 2-HG and reversing the differentiation block.

Data Presentation

Table 1: In Vitro Activity of Ivosidenib

Parameter	Cell Line	Mutation	IC50 (nM)	Reference
Enzymatic Inhibition	-	IDH1-R132H	12	[7]
Enzymatic Inhibition	-	IDH1-R132C	13	[7]
Enzymatic Inhibition	-	IDH1-R132G	8	[7]
Enzymatic Inhibition	-	IDH1-R132L	13	[7]
Enzymatic Inhibition	-	IDH1-R132S	12	[7]
Cell Proliferation	HT1080	IDH1-R132C	Not explicitly stated, but knockdown of mutant IDH1 inhibits growth	[3]

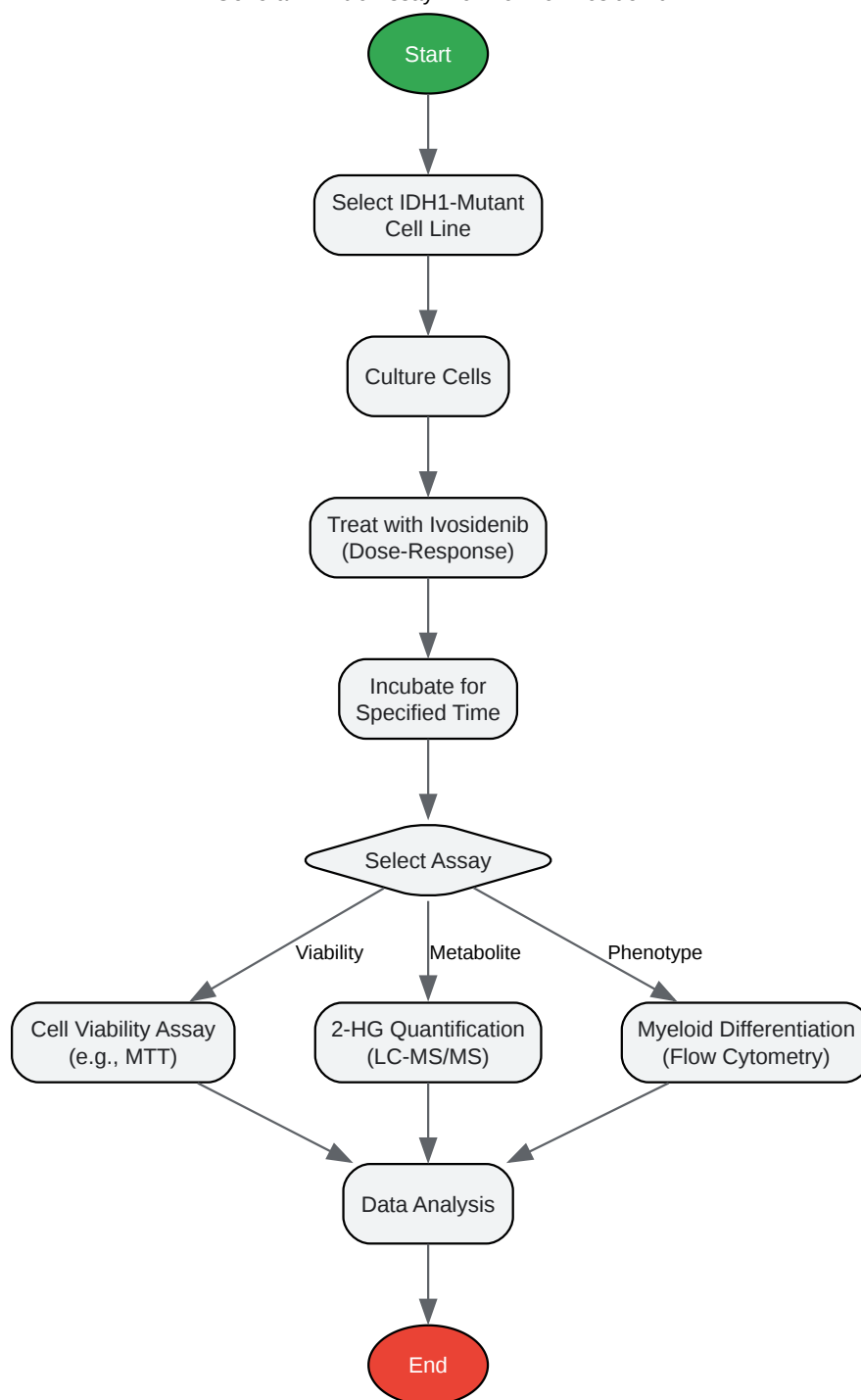
Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Experimental Workflow: In Vitro Ivosidenib Assay

The general workflow for testing **ivosidenib** in vitro involves selecting an appropriate cell line, treating the cells with a range of **ivosidenib** concentrations, and then performing various assays to measure the effects on cell viability, 2-HG levels, and differentiation.

General In Vitro Assay Workflow for Ivosidenib



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Caption: A typical workflow for in vitro evaluation of **ivosidenib**.

Protocol 1: Cell Viability Assay (MTT-based)

This protocol is designed to determine the effect of **ivosidenib** on the viability of IDH1-mutant cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- IDH1-mutant cell line (e.g., HT1080 fibrosarcoma, U-87 MG IDH1-R132H isogenic glioma cells).[\[3\]](#)[\[8\]](#)
- Appropriate cell culture medium and supplements.
- **Ivosidenib** (dissolved in DMSO).
- 96-well cell culture plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[\[1\]](#)
- Microplate reader.

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
 - Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Ivosidenib** Treatment:
 - Prepare a serial dilution of **ivosidenib** in culture medium. A suggested starting range is 0.01 nM to 10 µM.

- Include a vehicle control (DMSO) at the same concentration as the highest **ivosidenib** concentration.
- Carefully remove the medium from the wells and add 100 μ L of the prepared **ivosidenib** dilutions or vehicle control.
- Incubation:
 - Incubate the plate for a desired period, typically 72 hours, to allow for the effects of the compound to manifest.
- MTT Assay:
 - After incubation, add 10 μ L of MTT solution to each well.[\[9\]](#)
 - Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
 - For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.
 - Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[\[9\]](#)
 - Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Data Acquisition:
 - Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells (medium only) from all other readings.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the log of the **ivosidenib** concentration to determine the IC50 value.

Protocol 2: 2-Hydroxyglutarate (2-HG) Quantification Assay (LC-MS/MS)

This protocol outlines the measurement of intracellular 2-HG levels in response to **ivosidenib** treatment using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the gold standard for accurate quantification.^{[5][10]}

Materials:

- IDH1-mutant cell line.
- **Ivosidenib**.
- 6-well plates or larger culture vessels.
- Cold 80% methanol.
- Cell scraper.
- Microcentrifuge tubes.
- LC-MS/MS system.
- Internal standard (e.g., 13C5-2-HG).

Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and allow them to reach approximately 80% confluency.
 - Treat cells with various concentrations of **ivosidenib** (e.g., 1 μ M, 10 μ M) and a vehicle control for 24-48 hours.
- Metabolite Extraction:
 - Aspirate the culture medium and wash the cells once with ice-cold PBS.

- Add 1 mL of ice-cold 80% methanol to each well.
- Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Vortex the tubes and incubate on ice for 20 minutes.
- Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
- Sample Preparation for LC-MS/MS:
 - Transfer the supernatant (containing the metabolites) to a new tube.
 - Add the internal standard to each sample.
 - Evaporate the samples to dryness under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
- LC-MS/MS Analysis:
 - Inject the samples into the LC-MS/MS system.
 - Separate the metabolites using a suitable chromatography column and gradient.
 - Detect and quantify 2-HG and the internal standard using multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Generate a standard curve using known concentrations of 2-HG.
 - Calculate the concentration of 2-HG in each sample by normalizing to the internal standard and cell number or protein concentration.
 - Compare the 2-HG levels in **ivosidenib**-treated cells to the vehicle-treated control.

Protocol 3: Myeloid Differentiation Assay (Flow Cytometry)

This protocol is for assessing the induction of myeloid differentiation in IDH1-mutant AML cell lines following **ivosidenib** treatment by measuring the expression of cell surface markers.[\[2\]](#)

Materials:

- IDH1-mutant AML cell line (e.g., patient-derived cells or established lines if available).
- **Ivosidenib**.
- Culture medium suitable for suspension cells.
- Flow cytometry buffer (e.g., PBS with 2% FBS).
- Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15).
- Isotype control antibodies.
- Flow cytometer.

Procedure:

- Cell Culture and Treatment:
 - Culture the AML cells in suspension.
 - Treat the cells with a clinically relevant concentration of **ivosidenib** (e.g., 1 μ M) and a vehicle control.
 - Incubate for an extended period, typically 5-7 days, to allow for differentiation to occur.
- Cell Staining:
 - Harvest the cells by centrifugation.

- Wash the cells with flow cytometry buffer.
- Resuspend the cells in flow cytometry buffer at a concentration of approximately 1×10^6 cells/100 μ L.
- Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) to the cells.
- Incubate on ice or at 4°C for 30 minutes in the dark.
- Wash the cells twice with flow cytometry buffer to remove unbound antibodies.
- Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis.
- Flow Cytometry Analysis:
 - Acquire the samples on a flow cytometer.
 - Gate on the live cell population based on forward and side scatter properties.
 - Analyze the expression of the myeloid differentiation markers in the **ivosidenib**-treated and control cells.
- Data Analysis:
 - Quantify the percentage of cells positive for each differentiation marker.
 - Compare the expression of differentiation markers between the **ivosidenib**-treated and vehicle-treated cells to assess the induction of myeloid differentiation.

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